molecular formula C25H30N4O2S B560454 N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide CAS No. 1580000-17-4

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide

Cat. No. B560454
M. Wt: 450.601
InChI Key: RGWFVVKSJUSKTE-UHFFFAOYSA-N
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Description

“N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide” is a N-phenyl piperazine analog. It has been shown to have high affinity and selectivity for dopamine D(3) receptors versus dopamine D(2) receptors . This compound is also known as WC-10 .


Chemical Reactions Analysis

In the studies conducted, WC-10 was used as a radioligand for binding studies. It was found that WC-10 binds with a 66-fold higher affinity to human HEK D(3) than HEK D(2L) receptors, with a dissociation constant (K(d)) of 1.2 nM at HEK D(3) receptors .

Scientific Research Applications

Receptor Binding and Selectivity

Structure-Affinity Relationship Study on N-[4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Butyl]-4-(1,3-Thiazol-4-Yl)Benzamide as Potent and Selective Dopamine D(3) Receptor Ligands Research has shown that N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide derivatives have been explored for their affinity and selectivity towards dopamine D3 receptors. Structural modifications to this compound have led to the identification of variants with moderate to high affinity for D3 receptors. The research highlights the potential of these compounds as selective ligands for dopamine D3 receptors, indicating their applicability in exploring the D3 receptor's role in neurological and psychiatric disorders (Leopoldo et al., 2002).

Metabolic Pathway Analysis

Identification of Metabolites of N-[4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Butyl]-4-(1,3-Thiazol-4-Yl)Benzamide Another study focused on identifying the metabolic pathway of KRO-105714, a 1,3-thiazole derivative related to N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide. Using high-resolution mass spectroscopy, researchers identified four metabolites of KRO-105714, revealing insights into the compound's metabolic process in human liver microsomes. This study provides a basis for understanding the metabolism of related compounds and their potential therapeutic applications (Song et al., 2014).

Radioactive Labeling for PET Imaging

Synthesis and Radiolabeling of N-[4-[4-(2-[11C]Methoxyphenyl)Piperazin-1-Yl]Butyl]Benzo[b]Thiophene-2-Carboxamide - A Potential Radiotracer for D3 Receptor Imaging with PET FAUC346, a compound structurally related to N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide, was synthesized and radiolabeled for potential use as a radiotracer in positron emission tomography (PET) for imaging D3 receptors. The study detailed the synthesis process and evaluated the compound's pharmacological profile, indicating its potential utility in neuroimaging (Kuhnast et al., 2006).

properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFVVKSJUSKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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